![molecular formula C21H37N B8200731 4-Pentyl-4'-propyl-[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B8200731.png)
4-Pentyl-4'-propyl-[1,1'-bi(cyclohexane)]-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pentyl-4’-propyl-[1,1’-bi(cyclohexane)]-4-carbonitrile is an organic compound with the molecular formula C20H38. It is characterized by its unique structure, which includes two cyclohexane rings connected by a carbon-carbon bond, with a pentyl group and a propyl group attached to the cyclohexane rings. This compound is known for its thermal stability and solubility, making it useful in various chemical applications .
准备方法
The synthesis of 4-Pentyl-4’-propyl-[1,1’-bi(cyclohexane)]-4-carbonitrile typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from cyclohexane derivatives. One common method involves the alkylation of cyclohexane with pentyl and propyl halides in the presence of a strong base.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions to prevent hydrolysis. The temperature and pressure conditions are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and higher yields.
化学反应分析
4-Pentyl-4’-propyl-[1,1’-bi(cyclohexane)]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of alkanes.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.
Common Reagents and Conditions: Typical reagents include halides, oxidizing agents, and reducing agents. Reactions are often carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products: The major products formed from these reactions include carboxylic acids, alkanes, and halogenated derivatives
科学研究应用
4-Pentyl-4’-propyl-[1,1’-bi(cyclohexane)]-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of complex organic molecules.
Biology: The compound is used in the study of lipid bilayers and membrane proteins due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, given its ability to interact with biological membranes.
Industry: It is used as a lubricant, anti-corrosion agent, and in the production of specialty chemicals
作用机制
The mechanism of action of 4-Pentyl-4’-propyl-[1,1’-bi(cyclohexane)]-4-carbonitrile involves its interaction with molecular targets such as lipid bilayers and membrane proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence the function of membrane-bound proteins and receptors, thereby modulating cellular processes .
相似化合物的比较
4-Pentyl-4’-propyl-[1,1’-bi(cyclohexane)]-4-carbonitrile can be compared with other similar compounds, such as:
4-Pentyl-4’-propyl-[1,1’-bi(cyclohexane)]: This compound lacks the carbonitrile group, making it less reactive in certain chemical reactions.
4-Pentyl-4’-propyl-[1,1’-bi(cyclohexane)]-4-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group, which affects its solubility and reactivity.
4-Pentyl-4’-propyl-[1,1’-bi(cyclohexane)]-4-hydroxy: This compound has a hydroxyl group, making it more hydrophilic and reactive in hydrogen bonding.
属性
IUPAC Name |
1-pentyl-4-(4-propylcyclohexyl)cyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N/c1-3-5-6-14-21(17-22)15-12-20(13-16-21)19-10-8-18(7-4-2)9-11-19/h18-20H,3-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWFNVGRAFGQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1(CCC(CC1)C2CCC(CC2)CCC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
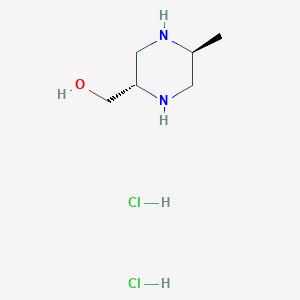
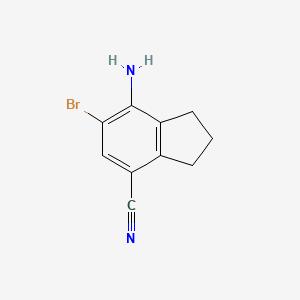
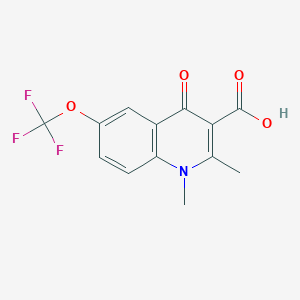
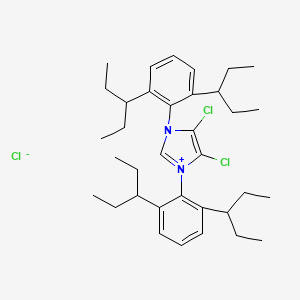
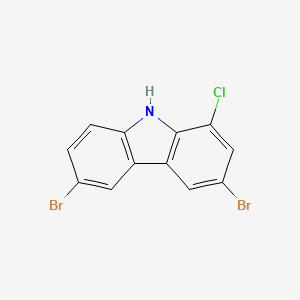
![(2,3-Dihydropyrazolo[5,1-b]oxazol-3-yl)methanamine hydrochloride](/img/structure/B8200678.png)
![rel-Ethyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate 2,2-dioxide](/img/structure/B8200685.png)
![3-Isopropyl-1-methoxy-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine](/img/structure/B8200686.png)
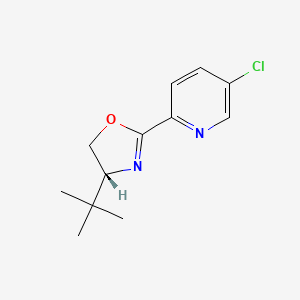
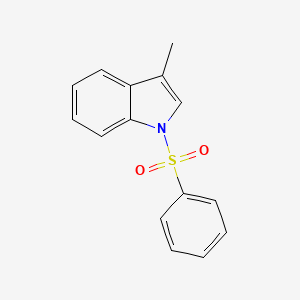
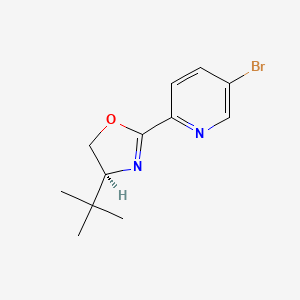
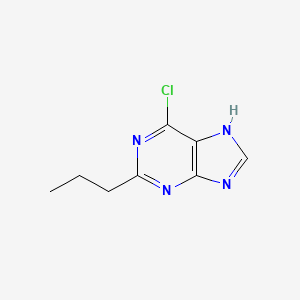
![N4,N4-Bis(4'-amino-[1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B8200719.png)
![Ethyl 3-amino-7-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B8200730.png)
